molecular formula C11H12N2O3 B7904160 methyl 6-amino-5-methoxy-1H-indole-2-carboxylate

methyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B7904160
M. Wt: 220.22 g/mol
InChI Key: NUEAMEKYUIPKTC-UHFFFAOYSA-N
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Description

Contextual Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold." This distinction arises from its prevalence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. jocpr.com The structural rigidity and the electron-rich nature of the indole nucleus allow it to interact with a multitude of biological targets, including enzymes and receptors, with high affinity and specificity.

Many approved drugs and clinical candidates incorporate the indole motif, underscoring its therapeutic relevance. These compounds have applications in treating a range of conditions, including cancer, microbial infections, inflammation, and neurological disorders. rsc.org The versatility of the indole scaffold lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of its pharmacological properties. This chemical tractability allows medicinal chemists to systematically modify indole-based compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Overview of Indole-2-Carboxylate (B1230498) Derivatives in Contemporary Academic Research

Within the broad family of indole derivatives, indole-2-carboxylates serve as particularly valuable intermediates and bioactive molecules in their own right. clockss.org The presence of a carboxylate group at the C-2 position provides a synthetic handle for a variety of chemical transformations, making these compounds versatile building blocks for the synthesis of more complex indole alkaloids and peptidomimetics. clockss.org

In academic and industrial research, indole-2-carboxylate esters and acids are frequently employed in the development of novel therapeutic agents. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immunology. nih.gov Furthermore, substituted indole-2-carboxylates have been explored as antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, highlighting their potential in the treatment of neurological conditions. nih.gov The adaptability of the indole-2-carboxylate scaffold allows for the introduction of diverse substituents to probe structure-activity relationships and identify potent and selective modulators of biological targets.

Rationale for Investigating Substituted Methyl Indole-2-Carboxylates

The investigation of substituted methyl indole-2-carboxylates, such as the hypothetical methyl 6-amino-5-methoxy-1H-indole-2-carboxylate, is driven by the goal of discovering novel compounds with enhanced or specific biological activities. The nature and position of substituents on the indole ring can profoundly influence a molecule's pharmacological profile.

Electron-donating groups, such as amino and methoxy (B1213986) groups, can alter the electron density of the indole ring system, which in turn can affect its binding affinity to target proteins. acs.org The strategic placement of these substituents is a key aspect of rational drug design. For example, research on methoxy-activated indoles has demonstrated their role in the synthesis of compounds with potential applications as organic semiconductors and pharmaceuticals. chim.it Similarly, the introduction of an amino or a related functional group, such as an acetamido group, has been shown to be crucial for the activity of certain indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO. nih.gov

The rationale for investigating a molecule like this compound would be to explore the combined effects of these substituents on a specific biological target. The interplay between the electron-donating properties of the amino and methoxy groups at the C-6 and C-5 positions, respectively, could lead to unique interactions with a target's binding site, potentially resulting in novel therapeutic agents with improved potency or selectivity.

Detailed Research Findings on Analogous Compounds

While direct research on this compound is limited, studies on closely related substituted indole-2-carboxylates provide valuable insights into the potential of this class of compounds.

One area of significant research is the development of indole-2-carboxylic acid derivatives as inhibitors of IDO1 and TDO. A study focused on 6-substituted indole-2-carboxylic acids revealed that a 6-acetamido substituent was particularly effective. Compound 9o-1 from this study, a 6-acetamido-indole-2-carboxylic acid derivative, demonstrated potent dual inhibition of both enzymes. nih.gov

In the realm of neurological disorders, substituted indole-2-carboxylates have been synthesized and evaluated as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. One notable compound from this research, GV150526A (3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid), showed high in vivo potency. nih.gov

The synthesis of various methoxy-substituted indole-2-carboxylates has also been a focus of research, often as precursors to more complex molecules. For instance, methyl 5,6-dimethoxy-1H-indole-2-carboxylate has been prepared as a precursor for potential anti-mitotic agents. nih.gov The synthesis of such compounds often involves classical indole syntheses like the Fischer or Hemetsberger methods, tailored for substituted starting materials. chim.it For example, the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate has been achieved through a Japp–Klingmann reaction starting from m-anisidine (B1676023). rsc.org

The functionalization of the indole-2-carboxylate core is a versatile strategy in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points of diversification. mdpi.comarkat-usa.org These modifications allow for the exploration of a wider chemical space and the optimization of interactions with biological targets.

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEAMEKYUIPKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate and Analogous Structures

Established Indole (B1671886) Core Synthesis Strategies and Their Adaptations

Several classical name reactions in organic chemistry provide access to the indole nucleus. Their adaptability for the synthesis of complex, functionalized indoles like methyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a testament to their enduring utility.

Fischer Indole Synthesis Protocols and Modifications

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.org The versatility of this method allows for the synthesis of a wide range of substituted indoles by varying the substituents on both the arylhydrazine and the carbonyl compound. nih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

In the context of synthesizing methoxy-substituted indole-2-carboxylates, a notable example is the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone. This reaction, however, can sometimes lead to unexpected products. For instance, treatment with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product, a result of cyclization on the side of the methoxy (B1213986) substituent, alongside the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This highlights the influence of substituents on the regioselectivity of the cyclization step.

Starting MaterialsCatalyst/ReagentsProduct(s)Reference
Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis AcidSubstituted Indole wikipedia.org
Ethyl pyruvate 2-methoxyphenylhydrazoneHCl/EtOHEthyl 6-chloroindole-2-carboxylate, Ethyl 7-methoxyindole-2-carboxylate nih.gov

Reissert Indole Synthesis Applications for Substituted Indoles

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids and their esters from ortho-nitrotoluenes. wikipedia.orgresearchgate.net The first step involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net

This methodology is particularly useful for introducing substituents onto the benzene (B151609) ring of the indole nucleus, as the substitution pattern is determined by the starting o-nitrotoluene. For instance, the Reissert synthesis has been employed to prepare 4-chloroindole (B13527) and various hydroxyindoles. researchgate.net While direct synthesis of this compound via this method would require the corresponding substituted o-nitrotoluene, the Reissert reaction serves as a foundational method for accessing the indole-2-carboxylate (B1230498) core with various substitution patterns.

Starting o-NitrotolueneKey ReagentsIntermediateFinal ProductReference
o-NitrotolueneDiethyl oxalate, K-ethoxideEthyl o-nitrophenylpyruvateIndole-2-carboxylic acid wikipedia.org
Substituted o-nitrotolueneDiethyl oxalate, Base; Reductant (e.g., Zn/AcOH)Substituted ethyl phenylpyruvateSubstituted Indole-2-carboxylic acid researchgate.net

Hemetsberger Indole Synthesis for Ester Derivatives

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is particularly well-suited for the preparation of indole-2-carboxylates. researchgate.net The starting azido (B1232118) esters are typically prepared through a condensation reaction between an aryl aldehyde and an azidoacetate. researchgate.net

The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully elucidated. wikipedia.org The thermal conditions promote the extrusion of dinitrogen gas, followed by cyclization to form the indole ring. This synthesis is valuable for creating substituted indoles, as the substituents on the final indole are determined by the starting aryl aldehyde. chim.it For example, the synthesis of various methoxy-activated indoles has been successfully achieved using this method. chim.it The Hemetsberger reaction offers a direct route to the indole-2-carboxylate core and has been applied to the synthesis of dihydroindoloindole systems. semanticscholar.org

Aryl AldehydeReagentIntermediateProductReference
BenzaldehydeEthyl azidoacetateEthyl 2-azido-3-phenylpropenoateEthyl indole-2-carboxylate wikipedia.orgresearchgate.net
Substituted BenzaldehydeMethyl azidoacetateMethyl 2-azido-3-(substituted-phenyl)propenoateMethyl substituted-indole-2-carboxylate chim.it

Leimgruber–Batcho Indole Synthesis Approaches for Amino-Substituted Indoles

The Leimgruber–Batcho indole synthesis is a highly efficient, two-step process for producing indoles from o-nitrotoluenes. wikipedia.org It has become a popular alternative to the Fischer indole synthesis, especially in industrial applications, due to its high yields and mild reaction conditions. wikipedia.org The first step involves the formation of an enamine from the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine (B122466). wikipedia.org

The resulting enamine is then subjected to a reductive cyclization in the second step to afford the indole. wikipedia.org A variety of reducing agents can be employed, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.orgclockss.org This method is particularly advantageous for the synthesis of a wide variety of nuclear-substituted indoles, as the substituents on the starting o-nitrotoluene are carried through to the final indole product. clockss.org The synthesis of 6-methoxyindole (B132359) has been reported using this methodology. semanticscholar.org

o-Nitrotoluene DerivativeReagents (Step 1)Reagents (Step 2)ProductReference
o-NitrotolueneDMFDMA, PyrrolidineRaney Ni, HydrazineIndole wikipedia.org
4-Methoxy-2-nitrotolueneDMFDMAPd/C, H₂6-Methoxyindole semanticscholar.org

Japp-Klingemann Indole Synthesis in Indole-2-Carboxylate Preparation

The Japp-Klingemann reaction is a valuable tool for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts. wikipedia.org These hydrazone intermediates can then be cyclized under acidic conditions via the Fischer indole synthesis to produce indoles, particularly indole-2-carboxylates. wikipedia.org

The reaction mechanism involves the deprotonation of the β-keto-ester, followed by nucleophilic attack of the resulting enolate on the diazonium salt to form an azo compound. wikipedia.org This intermediate undergoes hydrolysis and decarboxylation to yield the final hydrazone. wikipedia.org The Japp-Klingemann reaction provides an alternative route to the hydrazone precursors required for the Fischer synthesis and has been utilized in the preparation of substituted indole-2-carboxylates, such as ethyl-4,6-dichloro-1H-indole-2-carboxylate. nih.gov Modern variations of this reaction include the use of organozinc nucleophiles.

Aryl Diazonium Saltβ-Keto-esterIntermediateFinal Indole Product (after Fischer cyclization)Reference
Benzenediazonium chlorideEthyl acetoacetatePhenylhydrazone of ethyl pyruvateEthyl indole-2-carboxylate wikipedia.org
3,5-Dichlorobenzenediazonium chlorideDiethyl 2-methyl-3-oxosuccinateCorresponding hydrazoneEthyl-4,6-dichloro-1H-indole-2-carboxylate nih.gov

Regioselective Functionalization Techniques for Indole-2-Carboxylates

Once the indole-2-carboxylate core is synthesized, further diversification can be achieved through regioselective functionalization. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive.

A variety of regioselective functionalization reactions have been developed for indole-2-carboxylates. Friedel-Crafts acylation, for instance, can be directed to the C3 position. nih.gov The acylation of unprotected indoles with acid anhydrides can be achieved with high regioselectivity for the 3-position using catalytic yttrium triflate in an ionic liquid. nih.gov

Alkylation of the indole nitrogen (N-alkylation) is another common transformation. The regioselectivity between N- and C-alkylation can be influenced by the choice of base, solvent, and alkylating agent. tandfonline.com For methyl indole-2-carboxylate, N-alkylation is generally favored when using potassium carbonate in acetonitrile (B52724) or sodium hydride in dimethylformamide. tandfonline.com

Reaction TypeReagentsPosition of FunctionalizationProduct TypeReference
Friedel-Crafts AcylationAcid anhydride, Y(OTf)₃, [BMI]BF₄C33-Acylindole-2-carboxylate nih.gov
N-AlkylationAlkyl halide, K₂CO₃/MeCN or NaH/DMFN1N-Alkylindole-2-carboxylate tandfonline.com
Vilsmeier-Haack FormylationPOCl₃, DMFC33-Formylindole-2-carboxylate nih.gov
Mannich ReactionFormaldehyde, Secondary amineC33-(Aminomethyl)indole-2-carboxylate nih.gov

Strategic Introduction of Methoxy Functionality at C5 (or C6)

The placement of a methoxy group at the C5 or C6 position of the indole ring is a critical step in the synthesis of the target compound and its analogs. This is often achieved by selecting a starting material that already contains the methoxy group in the desired position on the benzene ring prior to indole ring formation.

Several classical indole syntheses can be adapted for this purpose:

Fischer Indole Synthesis : This method can utilize a methoxy-substituted phenylhydrazine (B124118) which, upon reaction with a suitable ketone or aldehyde, cyclizes to form the methoxy-indole. For instance, the reaction of m-anisidine (B1676023) can lead to a mixture of 4- and 6-methoxyindole isomers. rsc.org

Hemetsberger Indole Synthesis : This approach allows for the preparation of indole-2-carboxylates directly. Starting from a 3,5-dimethoxybenzaldehyde, for example, methyl 5,7-dimethoxyindole-2-carboxylate can be prepared. chim.it

Reissert Indole Synthesis : This multi-step synthesis can also be employed. For example, 5,7-dimethoxyindole has been synthesized starting from the nitration and subsequent methylation of orcinol, followed by condensation and reductive cyclization. chim.it

The synthesis of methyl 5,6,7-trimethoxyindole-2-carboxylate has been achieved from 3,4,5-trimethoxybenzaldehyde (B134019) via an intramolecular cyclization of an intermediate azide, showcasing a method applicable to polysubstituted systems. chim.it The installation of electron-donating groups such as methoxy at the C4 or C5 positions has been noted to enhance the efficiency of certain subsequent reactions. acs.org

Table 1: Examples of Synthesized Methoxy-Substituted Indoles
CompoundStarting MaterialSynthetic MethodReference
Methyl 5,7-dimethoxyindole-2-carboxylate3,5-dimethoxybenzaldehydeHemetsberger Synthesis chim.it
Methyl 5,6,7-trimethoxyindole-2-carboxylate3,4,5-trimethoxybenzaldehydeIntramolecular Azide Cyclization chim.it
5,7-dimethoxyindoleOrcinolReissert Synthesis chim.it
Ethyl 6-methoxy-3-methylindole-2-carboxylatem-anisidineFischer Synthesis (Japp–Klingmann) rsc.org

Selective Amination at C6 (or C5)

Introducing an amino group at the C6 position of the indole core is a challenging yet crucial transformation. Modern cross-coupling reactions have emerged as powerful tools for this purpose.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. This reaction can be applied to introduce various amine functionalities onto the indole scaffold. For instance, in the synthesis of certain indole-2-carboxylic acid derivatives, substituted anilines, benzylamines, and phenethylamine (B48288) have been successfully coupled at the C6 position of a bromo-substituted indole precursor. This reaction is typically catalyzed by palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand like XPhos and a base such as cesium carbonate. rsc.org

Direct C-H amination strategies represent a more atom-economical approach, though achieving regioselectivity on the electron-rich indole benzene ring remains a significant challenge. nih.gov Research into transition-metal-free dehydrogenative C(sp²)-H/N-H cross-coupling has shown promise for the amination of certain aromatic systems, which could potentially be adapted for indole derivatives. nih.gov

Table 2: Conditions for C6-Amination of Indole Derivatives
Reaction TypeCatalyst/ReagentsKey FeaturesReference
Buchwald-Hartwig AminationPd(OAc)2, Xphos, Cs2CO3Couples C6-bromoindole with various amines. rsc.org
Direct C-H FunctionalizationVarious (e.g., Pd, Cu, Rh)Requires directing groups for site-selectivity (C4-C7). nih.gov

Esterification at the C2 Carboxylic Acid Position

The final step in the synthesis of the target molecule often involves the esterification of the carboxylic acid group at the C2 position. This is a standard transformation in organic synthesis, and several reliable methods are available.

Fischer Esterification : This classic method involves reacting the indole-2-carboxylic acid with the desired alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture. rsc.org

Reaction with Thionyl Chloride : A common and effective two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the alcohol to form the ester. This method is often high-yielding. nih.gov

Microwave-Assisted Synthesis : Modern techniques utilizing microwave irradiation can significantly accelerate the synthesis of indole-2-carboxylic acid esters. Condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate in an ionic liquid under microwave irradiation has been shown to produce the corresponding esters in excellent yields and with short reaction times. researchgate.netresearchgate.net

These methods are generally high-yielding and compatible with the various functional groups present on the indole ring. combichemistry.comresearchgate.netnih.gov

Advanced Catalytic Approaches in Indole-2-Carboxylate Construction

Beyond the functionalization of a pre-existing indole ring, advanced catalytic methods focus on the efficient construction of the indole-2-carboxylate core itself. These approaches often provide access to complex indole structures from simpler starting materials.

Palladium-Catalyzed C-H Amination for Indole Ring Formation

Palladium catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including indoles. Recent strategies involve the palladium-catalyzed amination of C-H bonds to construct the indole ring system.

One such method involves the reaction of 2-iodostyrenes with di-t-butyldiaziridinone. organic-chemistry.org This process, catalyzed by a palladium complex, facilitates the simultaneous formation of two C-N bonds. The proposed mechanism involves an initial oxidative addition of the palladium catalyst to the aryl iodide, followed by a vinyl C-H activation step to form a palladacycle intermediate. This intermediate then undergoes a bisamination reaction to yield the final indole product. organic-chemistry.orgacs.org This approach represents a powerful way to construct the indole core through a C-H activation/amination cascade.

Table 3: Palladium-Catalyzed Indole Synthesis via C-H Activation
Starting MaterialsCatalyst System (Example)Proposed IntermediateReference
2-Iodostyrenes, DiaziridinonePd(TFA)2, dppfPallada(II)cycle organic-chemistry.org
1-(tert-Butyl)-2-iodobenzene derivatives, DiaziridinonePalladium catalystPalladacycle acs.org

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of indoles. These methods often proceed under mild conditions and exhibit good functional group tolerance.

A notable example is the copper-catalyzed one-pot cascade reaction to form indole-2-carboxylic esters. This methodology involves the reaction of components like bromobenzaldehydes in the absence of an external ligand. The reaction is presumed to proceed through a three-step sequence: an initial aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling (a Goldberg-type reaction), and finally deacylation to afford the indole product. acs.org This approach is atom-economical and has been improved by using more sustainable, renewable solvents, eliminating the need for traditional dipolar aprotic solvents. acs.org

The Castro-Stephens reaction, which involves the coupling of a 2-iodoaniline (B362364) with a cuprous acetylide, is another classic copper-mediated method for indole synthesis. researchgate.net Modern variations of copper-catalyzed cyclizations continue to be developed, providing versatile routes to a wide array of substituted indoles. organic-chemistry.orgacs.org

Chemoenzymatic and Stereoselective Synthesis of Indole-2-Carboxylic Acids

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective and chemoenzymatic synthetic routes.

Stereoselective Synthesis : Chiral pool synthesis is a powerful strategy for producing enantiomerically pure compounds. For example, (S)-indoline-2-carboxylic acid, a reduced analog of indole-2-carboxylic acid, has been synthesized from L-phenylalanine. This approach utilizes the inherent chirality of the starting amino acid to produce the target molecule with high enantiomeric excess. The synthesis involves nitration of L-phenylalanine followed by an intramolecular nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid, which can then be further transformed. researchgate.net

Chemoenzymatic Synthesis : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic synthesis of the target molecule is not widely reported, related chemoenzymatic systems have been developed for indole derivatives. For instance, biotransformation systems have been designed to produce indole-containing acyloins and carbazole (B46965) derivatives. nih.govmdpi.com These systems often use enzymes like tryptophan synthase variants, L-amino acid oxidases, and thiamine-diphosphate (ThDP)-dependent enzymes to convert various indole precursors into more complex structures. nih.gov Such approaches highlight the potential for developing future biocatalytic routes toward specifically substituted indole-2-carboxylic acids.

Structure Activity Relationship Sar Investigations of Substituted Indole 2 Carboxylates

Positional and Substituent Effects on Biological Activity

The functional group at the C2 position of the indole (B1671886) ring is a key determinant of biological activity. Modifications of the carboxylate moiety, such as conversion to amides or other bioisosteres, have been shown to significantly impact the pharmacological profile of these compounds. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the amide functionality at the C2 position is considered critical for the allosteric effects on the orthosteric site.

Research into the antioxidant and antimicrobial properties of indole-2-carboxylic acid derivatives has revealed that both ester and amide derivatives exhibit notable activity. A study comparing a series of ester and amide derivatives of indole-2-carboxylic acid demonstrated their varying efficacy. For example, certain amide derivatives showed pronounced scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and excellent reducing power, comparable to the standard butylated hydroxytoluene (BHT). Furthermore, all tested compounds in this study exhibited more potent Fe2+ chelating activity than ethylenediaminetetraacetic acid (EDTA). In terms of antimicrobial properties, specific ester derivatives were found to be most active against Enterococcus faecalis and also showed significant activity against Candida albicans.

Compound Modification at C2Biological ActivityReference
Ester DerivativesModerate antifungal activity against C. albicans. Compound 2 was most active against Enterococcus faecalis and Candida albicans (MIC = 8 µg/mL).
Amide DerivativesCompounds 5 and 6 demonstrated strong DPPH radical scavenging effects and excellent reducing power. All tested amides had noticeable antifungal activity against C. albicans.

In another study, the replacement of the carboxamide in a series of indole-2-carboxamides with a basic aminomethyl side chain (an amide-amine bioisosteric replacement) yielded compounds with retained potent mycobactericidal activity but with improved water solubility. This highlights the potential for bioisosteric replacement at the C2 position to enhance the developability of these compounds.

Substituents at the C3 position of the indole-2-carboxylate (B1230498) core have a profound impact on the biological activity, often influencing potency and selectivity. For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides identified as potent apoptosis inducers, substitution at the C3 position was found to be crucial for their apoptotic activity. A 20-fold increase in apoptotic activity was observed when moving from a screening hit to an analog with a phenyl group at the C3 position.

The nature of the C3 substituent also plays a significant role in the allosteric modulation of the CB1 receptor. Studies have shown that C3 alkyl groups on indole-2-carboxamides profoundly impact the allostery of the ligand. Furthermore, a C3-hydroxymethyl group can serve as a synthetic handle to introduce other functionalities, such as an azido (B1232118) group, for the development of photoactivatable ligands.

C3-SubstituentTarget/ActivityKey FindingsReference
MethylApoptosis InductionImportant for activity, but less potent than larger groups.
PhenylApoptosis InductionA 20-fold increase in activity compared to the initial hit.
Alkyl GroupsCB1 Allosteric ModulationProfoundly impacts the allostery of the ligand.
HydroxymethylSynthetic HandleAllows for the introduction of other functional groups.

Substitutions on the benzene (B151609) ring of the indole nucleus, particularly at the C5 and C6 positions, are critical for modulating the pharmacological profile of indole-2-carboxylates. The electronic properties and size of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The presence of a 5-methoxy group, as in the parent compound of this article, has been explored in various contexts. 5-Methoxyindole-2-carboxylic acid (5MICA) has been investigated as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis in the liver. Hydrazone derivatives of 5MICA have also shown promise as neuroprotective agents. The isomeric 6-hydroxy-5-methoxyindole-2-carboxylic acid is a known metabolite in the eumelanin (B1172464) pathway.

Halogen substitutions at the C5 and C6 positions have also been shown to be beneficial for certain activities. For example, 5-chloroindole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One of the most potent derivatives, a 5-chloroindole-2-carboxamide, exhibited a GI50 value of 0.95 µM against four cell lines, making it more potent than the reference drug doxorubicin (B1662922) in several lines.

SubstituentPositionBiological ActivityKey FindingsReference
5-MethoxyC5Antidiabetic, NeuroprotectiveInhibits gluconeogenesis; hydrazone derivatives show neuroprotective effects.
6-Hydroxy-5-methoxyC5 & C6Melanin MetabolismA metabolite in the eumelanin pathway.
5-ChloroC5AntiproliferativeDerivatives show potent activity against cancer cell lines, sometimes exceeding doxorubicin.

Alkylation or acylation of the indole nitrogen at the N1 position provides another avenue for modifying the properties of indole-2-carboxylates. The substituent at this position can influence the molecule's interaction with its biological target and affect its physicochemical properties.

In the development of myeloid cell leukemia 1 (Mcl-1) inhibitors, substitution at the indole nitrogen position with a variety of groups, including alkyl, heteroalkyl, aryl, and heteroaryl, was well tolerated. This flexibility allows for the introduction of linkers to create macrocyclic inhibitors with improved properties. The synthesis of N-alkylated indole-2-carboxylates can be achieved through various methods, such as using aqueous potassium hydroxide (B78521) in acetone, which allows for the introduction of different alkyl groups. The formation of N-alkylated products is confirmed by the disappearance of the indole NH proton signal in 1H-NMR spectra.

N1-SubstituentCompound SeriesEffect on ActivityReference
Alkyl, Heteroalkyl, Aryl, HeteroarylMcl-1 InhibitorsWell tolerated, allowing for the introduction of linkers for macrocyclization.
Various Alkyl GroupsIndole-2-carboxylatesSuccessful N-alkylation achieved, providing a route to diverse analogs.

Structural Modifications and Bioisosteric Replacements

The replacement of the aromatic indole core with a saturated indoline (B122111) ring is a significant structural modification that can alter the three-dimensional shape, flexibility, and electronic properties of the molecule, thereby impacting its biological activity. Indoline-2-carboxylic acid derivatives have been synthesized and evaluated for various therapeutic applications, including as inhibitors of NF-κB and for their cytotoxic effects against cancer cell lines.

The hydrogenation of N-acyl-3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers, highlighting the stereochemical considerations that arise with the saturated core. The aromatic ring in the indoline structure contributes to increased lipophilicity and stabilization of the chiral pyrrolidine (B122466) ring. The choice between an indole and an indoline core can be a key strategy in scaffold hopping and lead optimization, allowing for the exploration of different chemical spaces and potentially leading to compounds with improved pharmacological profiles.

Comparative Analysis of Carboxamide and Carboxylate Derivatives

The conversion of the C-2 carboxylate ester to a carboxamide is a common and significant strategy in medicinal chemistry to explore changes in biological activity. This modification fundamentally alters the molecule's electronic and hydrogen-bonding properties. While the carboxylate ester primarily acts as a hydrogen bond acceptor, the carboxamide introduces a hydrogen bond donor (the N-H group) and maintains an acceptor site (the carbonyl oxygen). This can lead to new or enhanced interactions with biological targets. researchgate.net

In the context of indole derivatives, this transformation has been explored to modulate antiproliferative and enzyme-inhibitory activities. researchgate.netmdpi.com Studies on related indole-2-carboxamides have shown that the nature of the substituent on the amide nitrogen is crucial for potency. The presence of the carboxamide moiety at the C-2 position is a key feature in compounds designed to inhibit various enzymes and proteins. researchgate.net For instance, research into indole-2-carboxamides as potential antiproliferative agents demonstrated that derivatives bearing a chloro substituent on the indole ring and a phenyl group on the amide nitrogen exhibited significant activity. mdpi.com

The choice between a carboxylate and a carboxamide can influence several key pharmacological parameters:

Receptor Binding: The added hydrogen bond donor capability of the amide can facilitate stronger or different binding orientations within a target protein's active site compared to the corresponding ester.

Synthetic Accessibility: Indole-2-carboxylic acids are common starting materials that can be readily converted to a diverse library of carboxamides, allowing for broad exploration of the chemical space. researchgate.net

The following table summarizes findings from related indole compounds, illustrating the impact of the carboxamide moiety.

Compound IDCore StructureKey ModificationBiological Activity (GI50)
Ve Indole-2-carboxamideR1 = CH₂OH, R2 = Cl, X = NH44 nM
Vf Indole-2-carboxamideR1 = Ph, R2 = Cl, X = NH48 nM
Data sourced from a study on potential multi-target antiproliferative agents, demonstrating the potency of indole-2-carboxamide derivatives. mdpi.com

Modulation of Linker and Side Chain Architectures for Enhanced Potency

The potency and selectivity of indole-2-carboxylate derivatives are profoundly influenced by the architecture of linkers and side chains attached to the indole nucleus, particularly at the C-3 and N-1 positions. Systematic investigation into these elements is a cornerstone of optimizing lead compounds.

Studies on a series of indole-2-carboxylates with side chains at the C-3 position revealed that these modifications are critical for potent antagonist activity at the strychnine-insensitive glycine (B1666218) binding site. nih.gov For example, the compound 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid demonstrated nanomolar affinity, underscoring the importance of the C-3 side chain. nih.gov Quantitative structure-activity relationship (QSAR) analysis of these derivatives indicated that potency decreases with increased lipophilicity and steric bulk of substituents on the terminal phenyl ring of the side chain. nih.gov Conversely, electron-donating groups in the para position of this terminal ring were found to enhance activity, suggesting the side chain resides in a nonhydrophobic pocket of limited size within the receptor. nih.gov

Similarly, modifications at the indole nitrogen (N-1) have been shown to be well-tolerated and provide a valuable handle for introducing linkers. acs.org This position can be substituted with a variety of groups, including alkyl, heteroalkyl, and aryl moieties, without compromising activity. This flexibility allows for the development of more complex architectures, such as macrocycles, where a linker connects the N-1 position to another part of the molecule to constrain its conformation and enhance binding affinity. acs.org The design of the drug-linker is a critical parameter in the development of potent therapeutic agents, as it can significantly impact in vivo properties even when in vitro potencies are comparable. nih.gov

Compound IDCore StructureKey Side Chain / Linker FeatureIn Vitro Affinity (pKi)In Vivo Potency (ED₅₀, iv)
8 4,6-dichloroindole-2-carboxylic acidC-3: 2-[(Phenylamino)carbonyl]ethenyl8.50.06 mg/kg
Data for an antagonist of the strychnine-insensitive glycine binding site, highlighting the impact of the C-3 side chain. nih.gov

Derivatization Strategies for Optimized Potency and Selectivity

A variety of derivatization strategies are employed to refine the biological activity of the indole-2-carboxylate scaffold. These modifications target different positions of the indole ring system to fine-tune the molecule's interaction with its biological target and improve its pharmacological properties.

Substitution on the Indole Ring: Modifying substituents on the aromatic portion of the indole ring is a primary strategy.

Positions 4, 5, 6, and 7: The electronic properties and steric profile of the molecule can be systematically altered by introducing different groups at these positions. For instance, in the development of Mcl-1 inhibitors, varying the substitution pattern at the indole 4- and 5-positions resulted in modest but important changes in binding affinity and cellular potency. acs.org Disubstitution was generally preferable to monosubstitution, and electron-donating groups, such as methoxy (B1213986) substituents, often resulted in higher cellular potency. acs.org

Position 3: This position is frequently used to introduce side chains that can probe binding pockets and establish key interactions. A structure-activity relationship study on apoptosis inducers found that substitution at the 3-position of the indole ring was critically important for activity. nih.gov Introducing a phenyl group at C-3 led to a 20-fold increase in apoptotic activity compared to the initial screening hit. nih.gov

Modification of the Carboxylate Group: As discussed previously, converting the C-2 methyl ester to a wide range of amides or hydrazides is a powerful derivatization technique. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent apoptosis inducers, demonstrating that significant gains in potency can be achieved by elaborating the C-2 carboxylate into a more complex functional group. nih.gov

N-1 Derivatization: The indole nitrogen provides another key site for modification. Alkylation, acylation, or substitution with more complex side chains at the N-1 position can modulate the compound's properties. This position is often targeted to attach linkers or to block potential metabolic sites. acs.org

These strategies, often used in combination, allow for a comprehensive exploration of the chemical space around the indole-2-carboxylate core, leading to the identification of derivatives with optimized potency and selectivity for their intended biological targets.

Compound IDCore StructureDerivatization StrategyBiological ActivityTarget/Assay
9a 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide5-Me, 3-Ph substitution; C-2 derivatization to hydrazideEC₅₀ = 0.1 µMCaspase activation
9b 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide5-Cl, 3-Ph substitution; C-2 derivatization to hydrazideEC₅₀ = 0.1 µMCaspase activation
Data for potent apoptosis inducers, illustrating the combined effect of ring substitution and C-2 derivatization. nih.gov

Preclinical Biological Activity Evaluation of Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate and Analogs

Anti-Cancer and Anti-Proliferative Efficacy in In Vitro Models

The indole (B1671886) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to numerous receptors, and it forms the core of many biologically active compounds and pharmaceutical products. nih.govmdpi.com Consequently, derivatives of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate have been a focal point of research for developing novel anti-cancer agents. These compounds have demonstrated significant potential by interfering with various molecular targets involved in cancer cell proliferation and survival. mdpi.com

Analogs of this compound have shown potent antiproliferative activity across a diverse range of human cancer cell lines. In one study, a series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated promising activity against four cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). tandfonline.com The mean GI50 (concentration for 50% growth inhibition) values for these compounds ranged from 29 nM to 102 nM. tandfonline.com Notably, compound 5f (with a p-2-methyl pyrrolidin-1-yl substituent) emerged as the most potent derivative, with a GI50 of 29 nM, outperforming the reference drug erlotinib (GI50 of 33 nM). tandfonline.com

Similarly, a series of indole-2-carboxamides tethered with substituted benzyl moieties exhibited moderate to high cytotoxicity against MCF-7, A549, and HCT-116 (colon) cancer cell lines. mdpi.com Another study focusing on indole-2-carboxamides found that several derivatives displayed promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM against four tested human cancer cell lines. nih.gov The most potent of these, compound Va , registered a GI50 value of 26 nM, making it 1.3-fold more potent than erlotinib. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indole-2-Carboxylate (B1230498) Analogs

CompoundTarget Cell LinesPotency (GI50/IC50)Reference
5f A-549, MCF-7, Panc-1, HT-2929 nM tandfonline.com
5g A-549, MCF-7, Panc-1, HT-2931 nM tandfonline.com
5d A-549, MCF-7, Panc-1, HT-2936 nM tandfonline.com
Va Four human cancer cell lines26 nM nih.gov
Vg Four human cancer cell lines31 nM nih.gov
Vh Four human cancer cell lines37 nM nih.gov
4e MCF-7, A549, HCTAverage IC50 of 2 µM mdpi.com
7h HCT116, MDA-MB-23125–50 nM mdpi.com
7i HCT116, MDA-MB-23125–50 nM mdpi.com

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells while minimizing harm to healthy, non-cancerous cells. Research into indole-2-carboxylate analogs has addressed this by evaluating their effects on normal cell lines. A cell viability assay performed on the MCF-10A human mammary gland epithelial cell line (a non-cancerous cell line) revealed that several potent antiproliferative indole-2-carboxamide derivatives had no toxic effect at a concentration of 50 µM over four days, maintaining over 87% cell viability. tandfonline.com This suggests a favorable selectivity profile for these compounds, indicating they may preferentially target cancer cells. Further studies on indole-6-carboxylic acid derivatives also found that the most potent compounds were cancer-selective. nih.gov

The anticancer activity of indole derivatives is often attributed to their ability to inhibit multiple protein kinases that are crucial for tumor growth and angiogenesis. nih.gov Several analogs of this compound have been investigated as multi-target agents, primarily targeting receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). nih.govnih.gov

A series of indole-2-carboxamides were tested for their inhibitory effects against EGFR, VEGFR-2, and BRAFV600E kinases. nih.gov The most potent antiproliferative compounds from this series also demonstrated significant enzyme inhibition. For instance, compound Va showed the highest inhibitory activity against EGFR with an IC50 value of 71 nM, which was more potent than the reference erlotinib (IC50 = 80 nM). nih.gov The tested compounds inhibited BRAFV600E with IC50 values ranging from 77 nM to 107 nM. nih.gov This multi-target inhibition of key oncogenic pathways is a promising strategy to overcome treatment resistance in cancers. nih.gov

Table 2: Multi-Target Kinase Inhibition by Indole-2-Carboxamide Analogs

CompoundTarget KinasePotency (IC50)Reference
Va EGFR71 ± 06 nM nih.gov
Erlotinib (Ref.)EGFR80 ± 05 nM nih.gov
Va, Ve, Vf, Vg, Vh BRAFV600E77 nM to 107 nM nih.gov
Erlotinib (Ref.)BRAFV600E60 nM nih.gov

Anti-Microbial, Anti-Fungal, and Anti-Tubercular Applications

Beyond their anticancer potential, the indole-2-carboxylate scaffold has been explored for its effectiveness against various pathogens, including bacteria and mycobacteria.

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, is a major global health threat. nih.gov Metallo-β-lactamases (MBLs), which require zinc ions for their activity, can hydrolyze a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govacs.org A high-throughput screen for inhibitors of NDM-1 (New Delhi metallo-β-lactamase) identified indole-2-carboxylates (InCs) as a new class of potent, broad-spectrum MBL inhibitors. researchgate.net These compounds are thought to act as β-lactam mimics that are stable to hydrolysis. Structure-activity relationship studies have confirmed that InCs are active against all major clinically relevant classes of MBLs, presenting a promising strategy to restore the efficacy of existing antibiotics against resistant superbugs. researchgate.net

Tuberculosis remains a leading cause of death from a single infectious agent, and new drugs are urgently needed. ucl.ac.uk Indole-2-carboxamides, including analogs of this compound, have been identified as potent antitubercular agents. nih.govnih.gov Several studies have demonstrated that these compounds inhibit the growth of Mycobacterium tuberculosis (M. tb), including drug-sensitive and drug-resistant strains. nih.govnih.gov

One study identified an indoleamide analog, compound 8g , which displayed high activity against the drug-sensitive M. tb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 µM. nih.gov This compound also showed high selectivity, with an IC50 of 40.9 µM against mammalian Vero cells, resulting in a selectivity index of 128, which suggests minimal cytotoxicity to host cells. nih.gov The mechanism of action for many of these indole-2-carboxamides is believed to be the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for transporting mycolic acids to the mycobacterial cell envelope. nih.govnih.gov

Table 3: Anti-Tubercular Activity of Indole-2-Carboxamide Analogs

CompoundTarget OrganismPotency (MIC)Reference
8g M. tb H37Rv (drug-sensitive)0.32 µM nih.gov
Compound 3 M. tb0.68 µM nih.gov
Various AnalogsM. tuberculosis0.00195 to 0.625 µg/mL nih.gov

Antifungal Metabolite Production and Characterization

The production of bioactive secondary metabolites with antifungal properties from microbial sources is a significant area of research. A notable example is the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA), a compound structurally related to this compound, by the soil bacterium Bacillus toyonensis isolate OQ071612. nih.gov This bacterium demonstrated notable antimycotic activity against human fungal pathogens, including Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger. nih.gov

The production of this antifungal metabolite was optimized using response surface methodology (RSM) with a face-centered central composite design, which evaluated various nutritional and environmental factors. nih.gov The optimal conditions for maximizing the yield of the antifungal compound were determined to be a medium containing 5 g/L of starch and 5 g/L of peptone, with an agitation rate of 150 rpm, a pH of 6, and a temperature of 40°C. nih.gov Under these optimized conditions, a significant 3.49-fold increase in the production of the antifungal metabolite was achieved. nih.gov

The characterization of the purified antifungal extract was carried out using advanced spectroscopic techniques, which identified the active compound as 6-methoxy-1H-indole-2-carboxylic acid. nih.gov The stability of the purified extract was assessed under various conditions. It was found to be stable within a pH range of 6 to 7 and at temperatures up to 50°C. Furthermore, the antifungal activity was maintained in the presence of various surfactants, detergents, and enzymes, indicating a robust nature of the bioactive compound. nih.gov This is the first report of the isolation and characterization of MICA as an antifungal agent from Bacillus toyonensis. nih.gov

While this research focuses on a methoxy (B1213986) analog, the structural similarity to this compound suggests that related indole-2-carboxylate scaffolds are promising for the development of novel antifungal agents. Further investigation into the antifungal potential of other substituted indole-2-carboxylates is warranted.

Enzyme Inhibition Studies of Indole-2-Carboxylate Derivatives

Derivatives of indole-2-carboxylate have been extensively studied for their potential to inhibit various enzymes implicated in a range of diseases. The indole scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors.

HIV-1 integrase is a crucial enzyme in the replication cycle of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). researchgate.netasianpubs.orgnih.gov These compounds are thought to exert their inhibitory effect by chelating the two Mg²⁺ ions within the active site of the integrase enzyme. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have revealed key structural features that influence the inhibitory potency of these derivatives. For instance, the introduction of a long-chain substituent at the C3 position of the indole core has been shown to significantly enhance the inhibitory activity. This modification is believed to improve the interaction with a hydrophobic cavity near the active site of the integrase. nih.gov Furthermore, the addition of a halogenated benzene (B151609) ring at the C6 position can also increase the inhibitory effect, potentially through π–π stacking interactions with the viral DNA. researchgate.netasianpubs.org

Several indole-2-carboxylic acid derivatives have demonstrated potent inhibition of HIV-1 integrase in in vitro assays. The inhibitory activities of some of these compounds are summarized in the table below.

CompoundSubstituentsIC₅₀ (µM)Reference
17aC6-halogenated benzene3.11 researchgate.netasianpubs.org
20aLong branch on C30.13 nih.govnih.govmdpi.commdpi.com
15C3-p-trifluorophenylBetter than parent compound nih.gov
18C3-o-fluorophenylBetter than parent compound nih.gov

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. nih.gov Indole-2-carboxylic acid derivatives have been investigated as inhibitors of cPLA2.

SAR studies on 3-acylindole-2-carboxylic acids have provided insights into the structural requirements for potent cPLA2 inhibition. The carboxylic acid group at the C2 position of the indole ring is crucial for activity, as its replacement with an acetic or propionic acid substituent leads to a decrease in inhibitory potency. nih.gov The length of the acyl residue at the C3 position also plays a significant role, with optimal inhibition observed with acyl chains of 12 or more carbons. nih.gov Furthermore, modifications at the N1 position of the indole ring can modulate activity. For example, the introduction of long alkyl chains at this position can lead to a loss of activity, whereas the addition of a carboxylic acid moiety can significantly enhance inhibitory potency. nih.gov

One of the most potent compounds identified in this class is 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (29b), which exhibited an IC₅₀ of 0.5 µM, making it approximately 20-fold more active than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone (IC₅₀: 11 µM). nih.gov

CompoundKey Structural FeaturesIC₅₀ (µM)Reference
1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (29b)C3-dodecanoyl, N1-[2-(4-carboxyphenoxy)ethyl]0.5 nih.gov
Arachidonyl trifluoromethyl ketone (standard inhibitor)-11 nih.gov

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govnih.govresearchgate.net Consequently, there is significant interest in the development of GSK-3β inhibitors. Indole derivatives have been identified as a promising scaffold for the design of such inhibitors. asianpubs.orgresearchgate.net

A study focusing on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives, synthesized via the Japp-Klingemann indole synthesis, evaluated their in vitro GSK-3β inhibitory activity using a luminance assay. asianpubs.orgresearchgate.net Several of the synthesized compounds demonstrated promising inhibitory activity. The inhibitory activities are presented in the table below.

CompoundIC₅₀ (µM)Reference
Aii111.312 ± 0.165 researchgate.net
Aii22.069 ± 0.1098 researchgate.net
Aii1Promising activity asianpubs.orgresearchgate.net
Aii3Promising activity asianpubs.orgresearchgate.net

These findings highlight the potential of the indole-2-carboxylate scaffold for the development of novel GSK-3β inhibitors. Further optimization of these structures could lead to more potent and selective compounds.

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the production of glucose from non-carbohydrate precursors. Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes. researchgate.netnih.gov A series of novel indole derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase. nih.govresearchgate.netnih.gov

Extensive SAR studies have been conducted on 7-nitro-1H-indole-2-carboxylic acid derivatives. These studies have led to the identification of potent FBPase inhibitors. researchgate.netnih.gov For example, compound A, a 7-nitro-1H-indole-2-carboxylic acid with an ethyl group at the 5-position, was identified as a potent lead structure with an IC₅₀ of 0.10 µM. researchgate.netnih.gov Further modifications to this scaffold have shown that the 7-substituent on the indole ring plays a crucial role in binding to FBPase. researchgate.netnih.gov For instance, 7-nitro substituted compounds generally exhibit more potent inhibitory activity compared to their 7-chloro substituted counterparts. researchgate.netnih.gov

The bioisosteric replacement of the carboxylic acid group at the C3 position with an N-acyl sulfonamide group has also yielded potent FBPase inhibitors with IC₅₀ values in the submicromolar range. researchgate.netnih.gov The inhibitory activities of several indole-2-carboxylate derivatives against FBPase are presented below.

CompoundSubstituentsIC₅₀ (µM)Reference
Compound AR₂=ethyl, R₃=NO₂0.10 researchgate.netnih.gov
6aR₂=propyl, R₃=NO₂0.42 ± 0.9 researchgate.net
6bR₂=cyclopropyl, R₃=NO₂0.47 ± 0.1 researchgate.net
6cR₃=Cl1.30 researchgate.net
22fN-benzenesulfonamide at C30.66 researchgate.netnih.gov
22gN-thiophene sulfonamide at C30.50 researchgate.netnih.gov
3.97-nitro-1H-indole-2-carboxylic acid derivative0.99 nih.govresearchgate.netnih.gov

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. nih.govnih.gov Indole derivatives have been explored as potential cholinesterase inhibitors. nih.gov

A study on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety investigated their inhibitory activity against both AChE and BuChE. nih.govnih.gov The synthesized compounds were evaluated using a modified Ellman method. nih.gov Among the tested compounds, a quaternary ammonium salt of 1H-indole-2-carboxylic acid containing an N-phenylpiperazine fragment with a nitro group at the C-4 position (compound 7c) demonstrated the most potent activity against acetylcholinesterase. nih.gov

Mycolic Acid Biosynthesis Pathway Inhibition

While direct synthesis of mycolic acids may not be inhibited, analogs of this compound, specifically indole-2-carboxamides, have been identified as a promising class of antituberculosis agents. acs.org These compounds have demonstrated potent pan-activity against various mycobacterial species, including Mycobacterium abscessus. nih.gov

The mechanism of action for these indole-2-carboxamides is not the inhibition of mycolic acid biosynthesis itself, but rather the disruption of mycolic acid transport. nih.govresearchgate.net Specifically, they inhibit the function of the essential transporter MmpL3, which is responsible for the translocation of trehalose monomycolate (TMM), a key precursor, across the mycobacterial plasma membrane. nih.govresearchgate.netnih.gov This inhibition abrogates the formation of trehalose dimycolate and the mycolylation of arabinogalactan, which are critical steps in the formation of the outer membrane of the mycobacteria. researchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring, such as chloro, fluoro, or cyano groups at the 4- and 6-positions, can significantly improve metabolic stability and activity against Mycobacterium tuberculosis. acs.org

Myeloperoxidase (MPO) Inhibitory Activity

The indole scaffold, which forms the core of this compound, has been identified as a potent and selective inhibitor of myeloperoxidase (MPO). nih.gov MPO is a heme enzyme utilized by neutrophils that generates hypochlorous acid, a potent oxidant contributing to tissue damage during inflammation. nih.gov

Microbiota-derived indole and related metabolites have been shown to inhibit the chlorinating activity of MPO at physiologically relevant concentrations. nih.govnih.gov The mechanism appears to be competitive, with indoles directly binding to MPO and interrupting the inflammatory feedback loop driven by the enzyme. nih.govresearchgate.net This action reduces the chlorination of tyrosine, a biomarker for MPO-associated tissue damage. nih.gov Furthermore, research into synthetic derivatives has led to the development of indole-pyrazole series as irreversible, mechanism-based inhibitors of MPO, highlighting the therapeutic potential of the indole nucleus in targeting MPO-driven pathologies. researchgate.net

Receptor Ligand Interactions and Modulation

The indole-2-carboxylate framework and its amide analogs are versatile scaffolds that interact with a variety of G-protein coupled receptors (GPCRs) and ion channels.

N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism

Indole-2-carboxylic acid (I2CA) is a specific and competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor, an ion channel crucial for synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist like glycine or D-serine for activation. I2CA competitively inhibits the potentiation of the NMDA-gated current by glycine. nih.gov

Further studies have confirmed that various indole-2-carboxylate derivatives, particularly those with halogen substitutions at the 5 or 6 positions, are potent competitive antagonists at this strychnine-insensitive glycine recognition site. nih.gov This antagonism has been demonstrated through both radioligand binding assays and electrophysiological techniques, where these compounds inhibit NMDA receptor activity in a manner that is competitive with glycine. nih.gov

Table 1: NMDA Receptor Glycine Site Antagonist Activity of Indole-2-Carboxylate Analogs
CompoundActivityReference
Indole-2-carboxylic acid (I2CA)Competitive antagonist of glycine potentiation nih.gov
Halogenated indole-2-carboxylates (5- or 6-position)Potent competitive antagonists of the glycine receptor site nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold serves as a template for allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide bind. One of the first identified compounds in this class was ORG27569, which positively enhances the binding of CB1 agonists. realmofcaring.org

Structure-activity relationship studies have shown that modifications to the indole-2-carboxamide structure significantly impact allosteric activity. nih.gov For instance, a 5-chloro substituent on the indole ring and specific alkyl chains at the C3 position are important for activity. nih.govresearchgate.net These modulators can produce biased signaling, enhancing certain downstream pathways (e.g., β-arrestin-mediated ERK activation) while antagonizing others (e.g., G-protein coupling). nih.gov

Table 2: CB1 Allosteric Modulator Activity of Indole-2-Carboxamide Analogs
CompoundKB (nM)Cooperativity Factor (α)Reference
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j)167.316.55 nih.gov

Dopamine D2 and D3 Receptor Allosteric Antagonism

The compound SB269652, which features an indole-2-carboxamide moiety, was the first small molecule identified as a negative allosteric modulator (NAM) of dopamine D2 and D3 receptors. nih.gov These NAMs operate through a bitopic mechanism, where one part of the molecule binds to the orthosteric site and the indole-2-carboxamide "tail" engages a secondary, allosteric binding pocket.

This interaction allosterically modulates the affinity and/or efficacy of endogenous ligands like dopamine. acs.org Subtle modifications to the indole-2-carboxamide motif can lead to dramatic changes in pharmacological activity, including a 5000-fold increase in functional affinity and a 100-fold increase in cooperativity. acs.org The binding and activity of these modulators can also be dependent on sodium ions, which act synergistically to modulate the receptor. uky.edu

Table 3: Dopamine D2/D3 Allosteric Modulator Activity of Indole-2-Carboxamide Analogs
CompoundActivity ProfileMechanismReference
SB269652Negative Allosteric Modulator (NAM)Bitopic binding to orthosteric and allosteric sites nih.gov
SB269652 AnalogsVarying degrees of negative cooperativity and affinityModifications to indole-2-carboxamide tail alter pharmacology acs.org

Histamine H4 Receptor Antagonism

Indole-2-carboxamides are a well-established class of histamine H4 receptor (H4R) antagonists. nih.gov The H4 receptor is primarily expressed on immune cells and mediates inflammatory responses. Compounds like JNJ7777120 and N-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxamide are potent H4R antagonists that have been studied for their anti-inflammatory and anti-asthmatic properties. nih.govmdpi.com

Detailed structure-activity relationship studies of indolecarboxamides have been performed. The nature of the substituent at the 5-position of the indole ring is critical for activity. While a chlorine atom or a nitro group is well-tolerated, larger substituents such as a methoxy group (as in the parent compound of this article) are less favorable. nih.gov Specifically, a methoxy group at the R5 position was found to cause a significant loss in intrinsic activity and a 400-fold decrease in potency for β-arrestin2 recruitment compared to an analog with a chlorine atom at the same position. nih.gov

Table 4: Histamine H4 Receptor Antagonist Activity of Indole-2-Carboxamide Analogs
CompoundActivity ProfilepEC50 (β-arrestin2 recruitment)Reference
JNJ7777120 (5-Chloro analog)Potent H4R Antagonist8.0 ± 0.1 nih.gov
5-Methoxy analogSignificantly reduced intrinsic activity and potency~5.6 (estimated 400-fold decrease from 8.0) nih.gov

Evaluation of Antioxidant Potential and Reactive Oxygen Species Scavenging

The indole nucleus is a well-established scaffold in medicinal chemistry, recognized for its antioxidant properties. The capacity of indole derivatives to scavenge reactive oxygen species (ROS) is attributed to the electron-rich nature of the indole ring system, which can donate a hydrogen atom or an electron to neutralize free radicals. The substitution pattern on the indole ring plays a crucial role in modulating this antioxidant activity.

Studies on various N-substituted indole-2-carboxylic acid esters and amides have demonstrated their significant potential in scavenging a variety of ROS, including hydroxyl radicals (HO•), superoxide anion radicals (O₂•⁻), and singlet oxygen (¹O₂). While direct experimental data on this compound is limited in publicly available literature, the antioxidant activity of structurally related compounds provides valuable insights into its potential.

Research on a series of N-substituted indole-2-carboxylic acid esters revealed that these compounds are effective ROS scavengers. The evaluation of their activity against different ROS demonstrated varied efficacy depending on the specific substitutions.

Table 1: ROS Scavenging Activity of N-Substituted Indole-2-Carboxylic Acid Esters

Reactive Oxygen SpeciesAssay MethodInhibition Range/EffectConcentration
Superoxide Anion Radical (O₂•⁻)ChemiluminescenceUp to 60% inhibition by five of the sixteen compounds tested1 mmol/L
Hydroxyl Radical (HO•)Deoxyribose Degradation Assay / ESR Spin Trapping3-78% prevention of degradation / 8-93% direct scavengingNot specified
Singlet Oxygen (¹O₂)Not specified10-74% quenching effectNot specified

Similarly, indole-2 and 3-carboxamides have been investigated for their antioxidative properties. These studies employed chemiluminescence and electron spin resonance (ESR) spin trapping to assess the reactivity of these compounds towards various ROS.

Table 2: ROS Scavenging Activity of Indole-2 and 3-Carboxamides

Reactive Oxygen SpeciesGenerating SystemInhibition Range/EffectConcentration of Indole Derivative
Hydroxyl Radical (HO•)Fenton Reaction (Co-EDTA/H₂O₂)7-37% inhibition of DMPO-OH radical formation0.5 mmol/L
Singlet Oxygen (¹O₂)Acetonitrile (B52724) + H₂O₂~20% inhibition by compounds with a thiazolyl group0.5 mmol/L
Superoxide Anion Radical (O₂•⁻)Potassium Superoxide (KO₂)13-70% decrease in chemiluminescence1 mmol/L

The presence of an amino group at the C6 position and a methoxy group at the C5 position of the indole ring in this compound is expected to enhance its electron-donating capacity, thereby potentially increasing its antioxidant and ROS scavenging activity. Phenolic and amino-substituted aromatic compounds are well-known for their antioxidant capabilities.

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. The planar aromatic structure of the indole nucleus suggests a potential for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA, subsequently interfering with cellular processes like replication and transcription.

For instance, studies on certain 6-aminoindoline derivatives, which share the 6-amino structural feature, have shown DNA alkylating activity, indicating a covalent interaction with DNA. However, this is a different mode of interaction than non-covalent intercalation. Research on indolo[1,2-b] nih.govnih.govnaphthyridine-5,12-quinones, which contain a larger, more planar aromatic system incorporating an indole moiety, has demonstrated their potential as DNA intercalators.

Neuroprotective Investigations

The indole scaffold is present in many neuroactive compounds, and various indole derivatives have been investigated for their neuroprotective effects. Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative diseases, and the antioxidant properties of indole derivatives are closely linked to their neuroprotective potential.

Direct neuroprotective studies on this compound are scarce. However, significant research has been conducted on a closely related analog, 5-methoxyindole-2-carboxylic acid (MICA). Studies have demonstrated that MICA exhibits neuroprotective effects in models of ischemic stroke. Post-ischemic administration of MICA has been shown to reduce infarct size, preserve mitochondrial function, and attenuate oxidative stress.

Furthermore, dietary supplementation with MICA has been found to improve stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These findings suggest that MICA can confer chemical preconditioning and neuroprotection against stroke-induced injury.

Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have also been evaluated for their neuroprotective and antioxidant effects. In a scopolamine-induced model of Alzheimer's-type dementia in rats, a 3,4-dihydroxy functionalized arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid demonstrated beneficial effects on memory and counteracted scopolamine-induced oxidative stress.

The structural similarities between this compound and MICA, particularly the 5-methoxyindole-2-carboxylate core, suggest that the former may also possess neuroprotective properties. The addition of the 6-amino group could potentially modulate this activity, possibly by enhancing its antioxidant capacity. Further investigations are warranted to explore the neuroprotective potential of this specific compound.

Mechanistic Elucidation of Biological Actions of Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate Analogs

Cellular Pathway Modulation

Analogs of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate exert their effects by modulating critical cellular signaling pathways that govern cell survival, proliferation, and death. These interactions can trigger programmed cell death through both apoptotic and non-apoptotic mechanisms, as well as halt cell division.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Certain indole-2-carboxamide analogs have been shown to function as inducers of apoptosis. A key event in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Caspase-3 is a crucial executioner caspase that, once activated, cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov

Studies on novel indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives have demonstrated their ability to significantly elevate the levels of activated caspase-3 in cancer cell lines. tandfonline.comresearchgate.net For instance, in human pancreatic cancer cells (Panc-1), compounds 5f and 5g increased caspase-3 protein levels by approximately eightfold compared to untreated cells, an activity level that surpassed the reference compound staurosporine. tandfonline.comresearchgate.net Similarly, in human epithelial cancer cells (A-549), indole-2-carboxamide analogs Va and Vg showed outstanding overexpression of caspase-3, increasing it by approximately 11 and 8 times, respectively, compared to the control. nih.gov These findings suggest that these analogs trigger apoptosis by activating the caspase-3 pathway. nih.govtandfonline.comresearchgate.net Further investigation revealed that these compounds also increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net

CompoundCell LineCaspase-3 Level (pg/mL)Fold Increase vs. ControlReference CompoundReference Level (pg/mL)
ControlPanc-1~70-Staurosporine503.2 ± 4.0
5fPanc-1560.2 ± 5.0~8xStaurosporine503.2 ± 4.0
5gPanc-1542.5 ± 5.0~8xStaurosporine503.2 ± 4.0
ControlA-549~48-Doxorubicin (B1662922)505 ± 4.0
VaA-549726 ± 6~11xDoxorubicin505 ± 4.0
VgA-549528 ± 5~8xDoxorubicin505 ± 4.0

The cell division cycle is a tightly regulated process, and its disruption can lead to a halt in cell proliferation. While direct studies on this compound are limited in the provided context, the general mechanisms by which cellular processes are arrested provide a framework for potential action. For example, the availability of essential amino acids is critical for cell proliferation. nih.gov

Withdrawal of specific amino acids, such as methionine or leucine, can trigger a cell-cycle arrest. nih.govnih.gov In the case of methionine withdrawal, cells typically complete their current cell cycle and then enter a quiescent state known as G0, characterized by low activity of cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net This arrest is often regulated by key proteins like p21 and p27, which act as inhibitors of cyclin-dependent kinases. nih.gov This demonstrates a checkpoint that connects nutrient signaling to the decision to enter the cell cycle. nih.gov While these findings are not directly about indole (B1671886) carboxylates, they illustrate a fundamental mechanism of cell cycle control that could potentially be modulated by small molecules.

In contrast to apoptosis, methuosis is a non-apoptotic form of programmed cell death characterized by the profound accumulation of large, fluid-filled cytoplasmic vacuoles. nih.govresearchgate.net These vacuoles are derived from macropinosomes, which are vesicles formed through a process of bulk fluid uptake from the extracellular environment. nih.gov This unique cell death pathway is of particular interest as it may be effective in cancer cells that have developed resistance to apoptosis. nih.gov

An analog of the core indole structure, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) , has been identified as a potent inducer of methuosis in glioblastoma and other cancer cells. nih.govnih.gov The process begins with the formation of vacuoles from macropinosomes and endosomes. nih.gov These vacuoles then merge and swell, eventually occupying a large portion of the cytoplasm, leading to a loss of membrane integrity and cell death, all without the typical nuclear fragmentation seen in apoptosis. nih.gov

The induction of this vacuolization phenotype shows a high degree of structural specificity. Minor modifications to the MOMIPP structure, such as shifting the nitrogen in the pyridinyl group, can completely eliminate the molecule's ability to induce vacuolization and cell death. nih.gov This suggests that the methuosis phenotype is not a result of non-specific cellular damage but is likely mediated by the interaction of the compound with one or more specific protein targets. nih.gov Interestingly, further studies have shown that it is possible to uncouple the vacuolization effect from cell death, as some analogs can induce vacuole formation without causing significant cytotoxicity, implying a more complex relationship between these events. nih.gov

Molecular Target Identification and Validation

Identifying the precise molecular targets of these indole analogs is key to understanding their mechanism of action. Research has focused on their interactions with enzymes and cell surface receptors, exploring how they bind and modulate the function of these critical proteins.

The biological effect of many drugs is initiated by their binding to the active site of an enzyme, inhibiting its function. The bacterial enzyme 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) is one such target, playing a key role in bacterial metabolism and communication. nih.govresearchgate.net The active site of MTAN is comprised of specific sub-sites for binding purine, ribose, and alkylthio moieties, and understanding these interactions is crucial for designing inhibitors. researchgate.net

In the context of cancer, the Epidermal Growth Factor Receptor (EGFR) is a well-established target. tandfonline.com It is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. tandfonline.com Computational docking studies have been used to model how certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide analogs, specifically compounds 5f and 5g , bind within the active site of both the wild-type (WT) and a mutant form (T790M) of EGFR. researchgate.net These studies support the enzyme inhibition data, which show that these compounds are potent inhibitors of EGFR, with IC₅₀ values comparable to or better than the reference drug erlotinib. researchgate.net

CompoundEGFRWT IC50 (nM)EGFRT790M IC50 (nM)
Erlotinib80-
Osimertinib-8 ± 2
5d68 ± 5-
5f85 ± 69.5 ± 2
5g73 ± 511.9 ± 3

Pharmacological agents can interact with receptors at two principal types of sites: orthosteric and allosteric. nih.gov The orthosteric site is the primary binding site for the receptor's natural (endogenous) ligand. nih.gov Drugs that bind to this site are typically competitive, meaning they compete directly with the endogenous ligand. nih.gov The inhibition of EGFR by the indole-2-carboxamide analogs mentioned previously is an example of targeting an orthosteric active site. researchgate.net

In contrast, an allosteric site is a distinct location on the receptor, separate from the orthosteric site. nih.gov Ligands that bind to allosteric sites are known as allosteric modulators and can influence the receptor's activity by changing its shape or conformation. nih.govnih.gov This can result in either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the endogenous ligand's effect. nih.gov Allosteric sites are often less conserved across related receptor families than orthosteric sites, offering an opportunity to develop more selective drugs with potentially fewer side effects. nih.gov While the concept is a major focus in pharmacology, for example in the study of metabotropic glutamate (B1630785) receptors, specific studies characterizing the allosteric or orthosteric binding profiles of this compound analogs are not detailed in the provided search results. researchgate.net

Inhibition of Tubulin Polymerization

A significant mechanism of action for several analogs of this compound is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. nih.govnih.gov

Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org This binding prevents the assembly of tubulin heterodimers into microtubules, thereby disrupting the mitotic spindle and leading to cell cycle arrest in the G2/M phase. nih.govresearchgate.net For instance, certain 2-phenylindole (B188600) derivatives have demonstrated potent inhibition of tubulin polymerization. nih.gov Similarly, a class of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, structurally related to indoles, showed that methoxy (B1213986) substitution, particularly at the C-6 position, was crucial for their antiproliferative activity by inhibiting tubulin polymerization. researchgate.net

The antiproliferative properties of some 3-aminoindoles are also attributed to their function as potent inhibitors of tubulin polymerization. researchgate.net Research has shown that modifications to the indole nucleus, such as the methylation of the indole nitrogen, can significantly enhance the potency of tubulin polymerization inhibition and cytotoxicity. researchgate.net Docking studies have suggested that the trimethoxyphenyl (TMP) moieties of these indole derivatives can superimpose well with those of known colchicine site binders. nih.gov

The following table summarizes the tubulin polymerization inhibitory activity of selected indole analogs.

CompoundTargetIC50 (µM)Cell LineReference
5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (e19)Tubulin Assembly2.12HeLa researchgate.net
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6b)Tubulin Polymerization11 ± 0.4- acs.org
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c)Tubulin Polymerization3.1 ± 0.4- acs.org

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) as a Potential Target

Hypoxia-Inducible Factor 1 alpha (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. researchgate.netnih.gov Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression and resistance to therapy. researchgate.netgoogle.com Consequently, the inhibition of HIF-1α has emerged as a promising strategy for cancer treatment. nih.govgoogle.com

Certain indole derivatives have been identified as inhibitors of HIF-1α. google.com These compounds can suppress the accumulation of HIF-1α and inhibit its transcriptional activity, leading to the downregulation of HIF-1α target genes such as Vascular Endothelial Growth Factor A (VEGFA). google.com The inhibition of HIF-1α-mediated gene expression by these indole analogs presents a selective mechanism for anticancer activity, distinct from nonselective cytotoxicity. google.com

For example, a series of Indolephenoxyacetamide (IPA) analogs have been synthesized and evaluated for their anti-tumor activity, with findings indicating that the lead compound acts as a potent anti-proliferative molecule with anti-angiogenic activity by specifically targeting HIF-1α and modulating its downstream regulatory genes. researchgate.netnih.gov This targeted inhibition of the HIF-1α pathway underscores its potential as a therapeutic target for indole-based compounds in solid tumors. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.govreactionbiology.com Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a key target for anticancer therapies. nih.govmdpi.com

Several indole-based compounds have been developed as inhibitors of EGFR tyrosine kinase. mdpi.comnih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation and activation of EGFR and its downstream signaling pathways. nih.gov For instance, novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, which have structural similarities to known EGFR inhibitors, have been synthesized and shown to inhibit EGFR. nih.gov

Furthermore, certain indole-6-carboxylate ester derivatives have been designed to target EGFR, with some compounds demonstrating potent cytotoxic effects and inducing apoptosis in cancer cells. nih.gov The development of dual inhibitors targeting both wild-type and mutant forms of EGFR, such as EGFRT790M, is an active area of research to overcome acquired resistance to first-generation EGFR inhibitors. mdpi.com

The following table presents the EGFR inhibitory activity of selected indole analogs.

CompoundTargetIC50 (µM)Reference
4-((3-methoxybenzyl)amino)-9H-pyrido[2,3-b]indole-6-carbonitrile (6a)EGFR0.072 reactionbiology.com
4-((4-methoxybenzyl)amino)-9H-pyrido[2,3-b]indole-6-carbonitrile (6b)EGFR0.158 reactionbiology.com
4-((4-methylbenzyl)amino)-9H-pyrido[2,3-b]indole-6-carbonitrile (6c)EGFR0.160 reactionbiology.com
4-((3,4-dimethoxybenzyl)amino)-6-bromo-9H-pyrido[2,3-b]indole (5d)EGFR0.101 reactionbiology.com
A pyrazino[1,2-a]indol-1(2H)-one derivative (Compound V)EGFR1.7 mdpi.com
A pyrazino[1,2-a]indol-1(2H)-one derivative (Compound VI)EGFR0.08 mdpi.com
8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-((4-fluorobenzyl)amino)quinazolin-4(3H)-one (6)EGFR0.106 mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAFV600E Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 signaling is a well-established anti-angiogenic strategy in cancer therapy. nih.gov The BRAF kinase, particularly the V600E mutant, is a driver of cell proliferation in several cancers, most notably melanoma. mdpi.com The development of dual inhibitors targeting both VEGFR-2 and BRAFV600E presents a promising approach to simultaneously block tumor angiogenesis and oncogenic signaling pathways. mdpi.com

Indole derivatives have been investigated as inhibitors of both VEGFR-2 and BRAF kinases. nih.govmdpi.com For example, new groups of indole derivatives, including hydrazine-1-carbothioamide and oxadiazole analogs, have been synthesized to target VEGFR-2. nih.gov Some of these compounds have shown promising cytotoxic properties by inhibiting the tyrosine kinase activity of VEGFR-2. nih.gov

In the context of dual inhibition, certain 2-amino-benzothiazole derivatives, which are structurally related to indole compounds, have been designed as dual VEGFR-2/BRAF inhibitors. mdpi.com These compounds aim to mimic the binding modes of known inhibitors like sorafenib (B1663141), which targets both RAF kinases and VEGFR-2. mdpi.com

The following table summarizes the inhibitory activity of selected indole and related analogs against VEGFR-2 and BRAFV600E.

CompoundTargetIC50 (nM)Reference
A rigid sorafenib analog based on the indole ring (Compound 33)VEGFR-295.7 nih.gov
An indole–pyrimidine conjugate (Compound 34)VEGFR-2330 nih.gov
A pyrazino[1,2-a]indol-1(2H)-one derivative (Compound V)BRAFV600E100 mdpi.com
A pyrazino[1,2-a]indol-1(2H)-one derivative (Compound VI)BRAFV600E150 mdpi.com
8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-((4-fluorobenzyl)amino)quinazolin-4(3H)-one (6)VEGFR-298.1 mdpi.com

Detailed Ligand-Macromolecule Interaction Analysis

The biological activity of this compound analogs is intrinsically linked to their specific interactions with macromolecular targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Tubulin Interaction: As previously mentioned, many indole derivatives that inhibit tubulin polymerization bind to the colchicine site on β-tubulin. nih.gov Docking studies have shown that the trimethoxyphenyl (TMP) moiety of these indole compounds can effectively occupy the same pocket as the TMP group of colchicine. nih.gov This interaction is a key determinant of their tubulin-destabilizing activity.

EGFR Tyrosine Kinase Interaction: Molecular docking studies of indole-based EGFR inhibitors have revealed key binding interactions within the ATP-binding site. For instance, the indole-2-carboxylate (B1230498) moiety of certain inhibitors can form ionic and hydrogen bond interactions with the key amino acid residue Lys483. mdpi.com The 5-chloro-indole moiety can engage in hydrophobic interactions with residues such as Trp531 and Phe583, and a halogen bond with Cys532. mdpi.com These multiple points of contact contribute to the stable binding and potent inhibition of the enzyme.

VEGFR-2 Kinase Interaction: In the case of VEGFR-2 inhibitors, the urea (B33335) moiety present in many sorafenib analogs, including those with an indole scaffold, is crucial for binding. This group typically forms hydrogen bonds with the catalytically important residues Glu885 and Asp1046 in the hinge region of the kinase domain. nih.gov Molecular docking of an indole–pyrimidine conjugate showed that it also forms hydrogen bonds with Asp1046 and Glu885. nih.gov A 6-indazolyl triazole derivative, identified as a VEGFR-2 inhibitor, was found to form two hydrogen bonds with Glu917 and Cys919 in the front pocket of the kinase. nih.gov

BRAFV600E Kinase Interaction: The binding of indole-based inhibitors to BRAFV600E also involves specific interactions within the ATP-binding pocket. The 5-chloro-indole moiety of a ligand has been shown to stack between Trp531 and Phe583, forming hydrophobic interactions and a pi-H interaction with Val471. mdpi.com A halogen bond between the chlorine atom and Cys532 at the gatekeeper position further stabilizes the complex. mdpi.com

Other Interactions: The planarity of the indole ring system facilitates π-stacking interactions with aromatic residues in the binding pockets of target proteins. nih.gov Furthermore, intermolecular hydrogen bonds, such as those observed between the N-H group of the indole ring and adjacent methoxy groups, can influence the spatial arrangement of the molecules and their interactions with their targets. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization of Indole 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would confirm the connectivity and stereochemistry of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate.

One-Dimensional (¹H, ¹³C) NMR Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the indole ring would appear in the range of 6.5-7.5 ppm, with their specific shifts and coupling patterns determined by the electronic effects of the amino and methoxy (B1213986) groups. The methoxy (-OCH₃) and ester methyl (-COOCH₃) groups would each present as sharp singlets, likely between 3.5 and 4.0 ppm. The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester group is the most deshielded, appearing around 160-165 ppm. Carbons of the indole ring typically resonate between 100 and 140 ppm. The carbons attached to the nitrogen, methoxy group, and amino group (C5, C6, C7a, C3a) would have their chemical shifts significantly influenced by these substituents. For instance, in related indole derivatives, carbons attached to electron-donating groups are shielded and appear at lower ppm values. nih.gov The methyl carbons of the methoxy and ester groups are expected in the 50-60 ppm range. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general indole chemistry and data from similar structures. Actual experimental values may vary.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
NH (1)~11.0 (br s)-
C2-~130
H3~7.0 (s)~105
H4~7.2 (s)~112
C5-~145
C6-~135
H7~6.8 (s)~98
C3a-~128
C7a-~125
COOCH₃~3.9 (s, 3H)~52
C=O-~162
5-OCH₃~3.8 (s, 3H)~56
6-NH₂~4.5 (br s, 2H)-

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands are expected. The N-H stretching of the indole ring and the amino group would appear as distinct peaks in the 3200-3500 cm⁻¹ region. The C=O stretch of the ester is a strong, sharp band typically found around 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester and the methoxy group would produce strong signals in the 1050-1300 cm⁻¹ region. Studies on similar indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, confirm the presence of strong bands corresponding to the N-H and C=O groups, which are sensitive to hydrogen bonding in the solid state. mdpi.comnih.gov

Table 2: Expected IR Absorption Frequencies

Functional GroupExpected Frequency (cm⁻¹)Intensity
N-H Stretch (Indole & Amino)3200 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Methyl)2850 - 2960Medium
C=O Stretch (Ester)1700 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O Stretch (Ester, Ether)1050 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would confirm the molecular formula. nih.gov The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For indole derivatives, fragmentation often involves the cleavage of the indole ring system. The presence of the amino and methoxy groups would also direct specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) from the methoxy group. medicaljournalssweden.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. Substituted indoles typically exhibit two or three main absorption bands corresponding to π→π* transitions. For instance, 5,6-dimethoxy-1H-indole-2-carboxylate shows an absorption maximum (λmax) at 280 nm. umaine.edu The presence of the auxochromic amino (-NH₂) and methoxy (-OCH₃) groups on the benzene (B151609) portion of the indole ring in the target molecule is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole-2-carboxylate (B1230498).

X-ray Crystallography for Solid-State Molecular and Polymorphic Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the specific target compound is available, studies on closely related molecules like methyl 5-methoxy-1H-indole-2-carboxylate researchgate.net and methyl 5,6-dimethoxy-1H-indole-2-carboxylate nih.gov reveal key structural features. These structures show that the indole ring system is nearly planar. researchgate.netnih.gov In the crystal lattice, molecules are typically stabilized by intermolecular hydrogen bonds, often involving the indole N-H as a donor and a carbonyl oxygen as an acceptor. researchgate.net The presence of the 6-amino group in the target compound would provide an additional hydrogen bond donor site, likely leading to more extensive hydrogen-bonding networks in the solid state. Polymorphism, the ability to crystallize in different forms, is also a possibility and has been observed in related indole carboxylic acids. mdpi.comnih.gov

Table 3: Crystallographic Data for the Analog Methyl 5-methoxy-1H-indole-2-carboxylate researchgate.net

ParameterValue
FormulaC₁₁H₁₁NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.8956(6)
b (Å)5.8304(4)
c (Å)22.0407(16)
β (°)91.919(3)
Volume (ų)1014.06(13)
Z4

Fluorescence Spectroscopy for Excited State Photophysics

The photophysical properties of indole derivatives are of significant interest due to their role as intrinsic fluorophores in biological systems and their application in developing fluorescent probes. The fluorescence of the indole core is highly sensitive to the nature and position of substituents, which can modulate the energy levels of the lowest excited singlet states, often referred to as ¹Lₐ and ¹Lₑ states.

For this compound, the presence of both an electron-donating amino group at the 6-position and a methoxy group at the 5-position is expected to significantly influence its absorption and emission spectra. Generally, electron-donating groups on the benzene ring of the indole moiety cause a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra.

Chromatographic and Elemental Analysis Techniques

The characterization and purification of indole derivatives like this compound rely heavily on chromatographic and elemental analysis techniques. These methods are crucial for verifying the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of such compounds. uni-muenchen.de Reversed-phase HPLC, in particular, is commonly employed to separate the target compound from starting materials, by-products, and other impurities. However, the successful application of HPLC can be challenging, and in some related syntheses, purification attempts using this method have proven difficult. uni-muenchen.de The development of a specific HPLC method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength.

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its identity and purity. For this compound, with the molecular formula C₁₁H₁₂N₂O₃, the theoretical elemental composition can be precisely calculated. While some literature mentions the synthesis of this compound, the reported experimental elemental analysis data appears inconsistent or corresponds to other compounds analyzed in the same studies. uni-muenchen.deuni-muenchen.de Therefore, a comparison with the theoretical values remains the standard for verification.

Interactive Data Table: Theoretical Elemental Analysis of this compound

Molecular Formula: C₁₁H₁₂N₂O₃ Molecular Weight: 220.23 g/mol

ElementSymbolAtomic WeightAtomsTotal WeightPercentage
CarbonC12.01111132.12159.99%
HydrogenH1.0081212.0965.49%
NitrogenN14.007228.01412.72%
OxygenO15.999347.99721.79%

Computational and Theoretical Chemistry Studies of Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. However, no specific molecular docking studies featuring methyl 6-amino-5-methoxy-1H-indole-2-carboxylate have been identified in published literature.

Prediction of Binding Modes and Key Intermolecular Interactions

Were molecular docking simulations to be performed, they would predict how this compound fits into the binding site of a specific protein target. The analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, studies on similar indole (B1671886) compounds often reveal hydrogen bonding between the indole N-H group or carbonyl oxygen and polar residues in the receptor's active site. nih.govnih.govmdpi.com The amino and methoxy (B1213986) groups on the benzene (B151609) ring portion of the molecule would also be analyzed for their potential to form specific interactions that stabilize the ligand-receptor complex.

Estimation of Binding Affinity and Cooperativity Parameters

A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com This value provides a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable complex and a higher affinity. Studies on related spiro-indole derivatives have reported binding energies in the range of -5.8 to -8.2 kcal/mol against certain bacterial proteins. mdpi.com Cooperativity parameters, which describe how the binding of one ligand affects the binding of others, could also be investigated through more advanced simulation techniques, though no such data is available for this compound.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. Despite its common application for characterizing indole derivatives, mdpi.comnih.gov specific DFT calculation results for this compound are not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A DFT study would calculate the energies of these orbitals and map their distribution across the molecule. This would reveal the likely sites for nucleophilic and electrophilic attack and provide insights into intramolecular charge transfer possibilities, where electron density moves from one part of the molecule to another upon electronic excitation. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net The map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net An MEP map for this compound would likely show negative potential around the oxygen atoms of the carboxylate and methoxy groups, as well as potentially the nitrogen of the amino group, indicating these as primary sites for hydrogen bonding and electrophilic interaction.

Topological Analyses (e.g., Localized Orbital Locator, Reduced Density Gradient, Electron Localization Function)

Topological analyses of the electron density, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), provide detailed insights into the nature of chemical bonding. niscpr.res.inresearchgate.net These methods partition the molecular space into regions, or basins, which correspond to atomic cores, covalent bonds, and lone pairs. niscpr.res.in This analysis can quantitatively describe the covalency and strength of bonds within the molecule. Reduced Density Gradient (RDG) analysis is another tool used to identify and visualize weak non-covalent interactions within a molecule. researchgate.net Such studies have not been performed or published for this compound.

Computational Assessment of Thermodynamic Variables

The thermodynamic stability of a molecule is a critical determinant of its viability as a therapeutic agent. Computational chemistry offers robust methods to estimate key thermodynamic variables such as enthalpy, entropy, and Gibbs free energy. Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Furthermore, high-level ab initio molecular orbital calculations, such as the G3(MP2) theory, have been used to estimate the gas-phase enthalpies of formation for these and other related indole carboxylates. up.pt These computational approaches can be applied to this compound to predict its thermodynamic parameters. Such calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to determine its zero-point vibrational energy, thermal corrections, and entropy.

A study on indole isomers utilized DFT calculations at the B3LYP/6-311+G** level to determine thermochemical parameters like enthalpy, entropy, and Gibbs free energy to assess their relative stabilities. researchgate.net Similar methodologies could provide valuable insights into the stability of this compound.

Below is a hypothetical data table illustrating the kind of thermodynamic data that could be generated for this compound using established computational methods, based on findings for related compounds.

Thermodynamic VariablePredicted Value (Hypothetical)Computational Method
Gas-Phase Enthalpy of Formation (kJ/mol)-180 ± 5G3(MP2)
Gibbs Free Energy of Formation (kJ/mol)-120 ± 7DFT (B3LYP/6-311+G)
Entropy (J/mol·K)450 ± 10DFT (B3LYP/6-311+G)

Note: The values in this table are hypothetical and are intended to illustrate the type of data obtained from computational studies. They are not experimental values for this compound.

Future Perspectives and Research Trajectories for Indole 2 Carboxylate Derivatives

Rational Design and Optimization of Novel Indole-2-Carboxylate (B1230498) Analogues

The future of drug discovery for indole-2-carboxylate derivatives lies in the strategic and rational design of new analogues. This approach moves beyond traditional high-throughput screening to a more targeted and efficient process. By leveraging computational tools and a deep understanding of structure-activity relationships (SAR), chemists can design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

For analogues of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate, key areas of structural modification could include:

Modification of the 5-methoxy group: Demethylation to a hydroxyl group or conversion to other alkoxy groups can alter the compound's metabolic stability and receptor interactions.

Alterations at the 2-carboxylate ester: Hydrolysis to the carboxylic acid, amidation, or conversion to other esters can influence the compound's solubility, cell permeability, and pro-drug potential.

Substitution on the indole (B1671886) nitrogen: Introducing various substituents on the indole nitrogen can modulate the electronic properties of the ring system and provide additional points for interaction with biological targets.

This rational design process will be instrumental in creating a library of novel compounds with diverse chemical properties, thereby increasing the probability of identifying lead candidates for various therapeutic applications.

Exploration of Emerging Biological Targets and Therapeutic Areas

While indole derivatives have been traditionally investigated for their anticancer and antimicrobial properties, the future holds immense potential for exploring new biological targets and therapeutic areas. The unique structural features of compounds like this compound make them attractive candidates for modulating the activity of a wide range of proteins.

Emerging areas of interest include:

Neurodegenerative Diseases: Targeting kinases, enzymes, and receptors involved in the pathology of Alzheimer's, Parkinson's, and other neurodegenerative disorders.

Metabolic Disorders: Investigating the potential of these compounds to modulate enzymes and signaling pathways implicated in diabetes, obesity, and other metabolic syndromes.

Inflammatory and Autoimmune Diseases: Exploring their ability to inhibit key inflammatory mediators and signaling cascades.

Viral Infections: Screening for activity against a broad spectrum of viruses by targeting viral enzymes or host-cell factors essential for viral replication.

The exploration of these new frontiers will require a multidisciplinary approach, combining chemical synthesis with advanced biological screening and disease modeling.

Development of Advanced and Scalable Synthetic Methodologies

Future research in this area will likely focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Utilizing modern catalytic methods to construct the indole core and introduce functional groups with high precision and efficiency.

C-H Activation/Functionalization: Developing novel strategies to directly functionalize the indole ring system, thereby avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow technologies to enable safer, more efficient, and scalable production of these compounds.

Biocatalysis: Exploring the use of enzymes to perform key synthetic transformations with high chemo-, regio-, and stereoselectivity.

These advanced synthetic methodologies will not only facilitate the rapid synthesis of diverse libraries of analogues for initial screening but also provide a clear path for the large-scale production of successful drug candidates.

Integrated In Vitro, In Silico, and Systems Biology Approaches in Drug Discovery

The future of drug discovery with indole-2-carboxylate derivatives will be characterized by a highly integrated approach that combines experimental and computational methods. This synergy will enable a more comprehensive understanding of the biological activity of these compounds and facilitate a more efficient drug development pipeline.

ApproachDescriptionApplication to Indole-2-Carboxylate Research
In Vitro Assays Laboratory-based experiments using purified proteins, cells, or tissues.Determining the potency and selectivity of new analogues against specific biological targets. Assessing cellular toxicity and mechanisms of action.
In Silico Modeling Computer-based simulations to predict the properties and behavior of molecules.Virtual screening of compound libraries to identify potential hits. Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Modeling drug-target interactions to guide rational design.
Systems Biology Holistic approach to study the complex interactions within biological systems.Understanding the global effects of indole-2-carboxylate derivatives on cellular pathways and networks. Identifying potential off-target effects and predicting clinical efficacy.

By integrating these diverse approaches, researchers can build predictive models that will accelerate the identification and optimization of novel indole-2-carboxylate-based therapies, ultimately bringing new and effective treatments to patients in need.

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., indole alkaloid biosynthesis)?

  • Pathway mapping : Use isotopic labeling (13^{13}C-glucose) to trace incorporation into microbial alkaloid pathways (e.g., Aspergillus spp.) .
  • Comparative analysis : Align NMR data with natural indole derivatives (e.g., tryptophan metabolites) to identify biosynthetic parallels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.